molecular formula C7H7N3O4 B7725817 4-Amino-2,6-dinitrotoluene CAS No. 58449-89-1

4-Amino-2,6-dinitrotoluene

Cat. No. B7725817
CAS RN: 58449-89-1
M. Wt: 197.15 g/mol
InChI Key: KQRJATLINVYHEZ-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

A mixture of N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline (7.8 g, from above) and trifluoroacetic acid (100 mL) was stirred at room temperature for 15 min. After evaporation of the solvent under reduced pressure, the residue was taken up in ethyl acetate (100 mL), washed with saturated sodium bicarbonate solution, half-saturated sodium chloride solution, and dried over magnesium sulfate. After evaporation of the solvent, the residue was purified by flash column chromatography on silica gel eluting with acetone:hexane (1:3) to give 4-methyl-3,5-dinitro-phenylamine (2.45 g).
Name
N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([CH3:18])=[C:11]([N+:19]([O-:21])=[O:20])[CH:10]=1)=O)(C)(C)C>FC(F)(F)C(O)=O>[CH3:18][C:12]1[C:13]([N+:15]([O-:17])=[O:16])=[CH:14][C:9]([NH2:8])=[CH:10][C:11]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline
Quantity
7.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution, half-saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel eluting with acetone:hexane (1:3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05952362

Procedure details

A mixture of N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline (7.8 g, from above) and trifluoroacetic acid (100 mL) was stirred at room temperature for 15 min. After evaporation of the solvent under reduced pressure, the residue was taken up in ethyl acetate (100 mL), washed with saturated sodium bicarbonate solution, half-saturated sodium chloride solution, and dried over magnesium sulfate. After evaporation of the solvent, the residue was purified by flash column chromatography on silica gel eluting with acetone:hexane (1:3) to give 4-methyl-3,5-dinitro-phenylamine (2.45 g).
Name
N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([CH3:18])=[C:11]([N+:19]([O-:21])=[O:20])[CH:10]=1)=O)(C)(C)C>FC(F)(F)C(O)=O>[CH3:18][C:12]1[C:13]([N+:15]([O-:17])=[O:16])=[CH:14][C:9]([NH2:8])=[CH:10][C:11]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline
Quantity
7.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution, half-saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel eluting with acetone:hexane (1:3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.